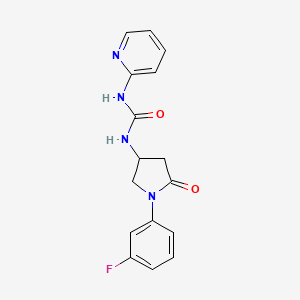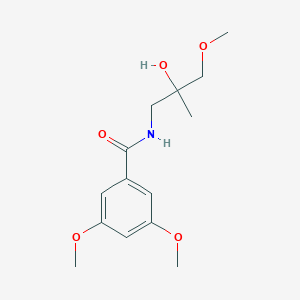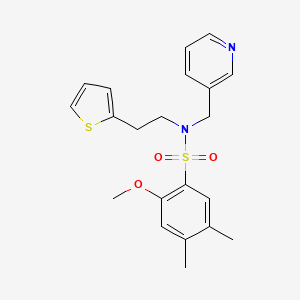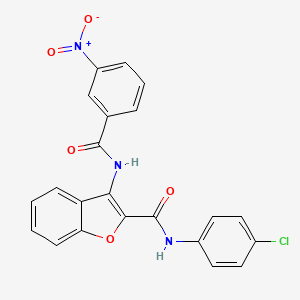
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrrolidinone ring fused with a fluorophenyl group and a pyridinyl urea moiety, making it a subject of interest in medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidinone ring, followed by the introduction of the fluorophenyl group through electrophilic aromatic substitution. The final step involves the formation of the urea linkage by reacting the intermediate with pyridin-2-yl isocyanate under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions: 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.
科学研究应用
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism by which 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea exerts its effects involves interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the pyrrolidinone and pyridinyl urea moieties may participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
相似化合物的比较
1-(3-Fluorophenyl)-3-(pyridin-2-yl)urea: Lacks the pyrrolidinone ring, which may affect its binding properties and biological activity.
1-(1-(3-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea: Similar structure but with a chlorine atom instead of fluorine, which can influence its reactivity and interactions.
1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea: The position of the nitrogen in the pyridine ring is different, potentially altering its chemical behavior and biological effects.
Uniqueness: The presence of the fluorophenyl group in 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-yl)urea imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for further research and development in various scientific fields.
属性
IUPAC Name |
1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-pyridin-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2/c17-11-4-3-5-13(8-11)21-10-12(9-15(21)22)19-16(23)20-14-6-1-2-7-18-14/h1-8,12H,9-10H2,(H2,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXKCMFJOKOXJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(3,4-Dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetonitrile](/img/structure/B2702005.png)

![1-(2-oxo-2-(p-tolyl)ethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2702007.png)

![3-[5-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1H-pyrazol-1-yl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B2702010.png)
![(3,4-dimethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2702011.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-acetamidothiazol-4-yl)acetamide](/img/structure/B2702013.png)
![9-cyclohexyl-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2702015.png)
![2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2702017.png)

![5-(5-Hydroxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid](/img/structure/B2702019.png)
![7',8-diethoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione](/img/structure/B2702021.png)
![N-(4-carbamoylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2702022.png)
![9-butyl-3-(2-chloro-6-fluorophenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2702024.png)
